

Spectroscopic Profile of 2-Nitro-5-(propylthio)aniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitro-5-(propylthio)aniline

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This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **2-Nitro-5-(propylthio)aniline**. Due to the limited availability of experimental spectra for this specific molecule in public databases, this guide presents a combination of predicted data, expected spectral characteristics based on its chemical structure, and detailed experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for the characterization and analysis of this compound and structurally related molecules.

Chemical Structure and Properties

- IUPAC Name: **2-nitro-5-(propylthio)aniline**
- CAS Number: 57780-75-3
- Molecular Formula: $C_9H_{12}N_2O_2S$
- Molecular Weight: 212.27 g/mol [\[1\]](#)
- Melting Point: 71-74 °C

Spectroscopic Data

The following sections detail the expected and predicted spectroscopic data for **2-Nitro-5-(propylthio)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for **2-Nitro-5-(propylthio)aniline** is not readily available in public spectral databases. The following tables outline the expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS). These predictions are based on the analysis of its constituent functional groups and comparison to similar substituted nitroaniline compounds.

¹H NMR (Proton NMR) Expected Data

Protons	Expected Chemical Shift (ppm)	Multiplicity	Integration
Aromatic-H (position 6)	7.8 - 8.2	d	1H
Aromatic-H (position 4)	7.2 - 7.5	dd	1H
Aromatic-H (position 3)	6.7 - 7.0	d	1H
-NH ₂	4.0 - 6.0	br s	2H
-S-CH ₂ -	2.8 - 3.2	t	2H
-CH ₂ -CH ₃	1.6 - 1.9	sextet	2H
-CH ₃	0.9 - 1.2	t	3H

¹³C NMR (Carbon NMR) Expected Data

Carbon	Expected Chemical Shift (ppm)
C-NO ₂	145 - 150
C-NH ₂	140 - 145
C-S	130 - 135
Aromatic CH	115 - 130
-S-CH ₂ -	30 - 40
-CH ₂ -CH ₃	20 - 25
-CH ₃	10 - 15

Infrared (IR) Spectroscopy

Note: The following table lists the expected characteristic infrared absorption bands for **2-Nitro-5-(propylthio)aniline** based on its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Aniline)	3300 - 3500	Medium, Doublet
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
N-O Stretch (Nitro, Asymmetric)	1500 - 1550	Strong
N-O Stretch (Nitro, Symmetric)	1335 - 1385	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium
C-N Stretch	1250 - 1350	Medium
C-S Stretch	600 - 800	Weak

Mass Spectrometry (MS)

The following table presents predicted mass-to-charge ratios (m/z) for various adducts of **2-Nitro-5-(propylthio)aniline**. This data is valuable for the identification of the molecular ion and common fragments.

Adduct	Predicted m/z
$[M]^+$	212.06140
$[M+H]^+$	213.06923
$[M+Na]^+$	235.05117
$[M-H]^-$	211.05467

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above for a solid organic compound like **2-Nitro-5-(propylthio)aniline**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d , DMSO- d_6). The choice of solvent is critical to avoid overlapping signals with the analyte.
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts ($\delta = 0.00$ ppm).
- **Data Acquisition:** Transfer the solution to a clean NMR tube. Acquire the 1H and ^{13}C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

- **Sample Preparation (ATR):** For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between

the sample and the crystal by applying pressure with the built-in clamp.

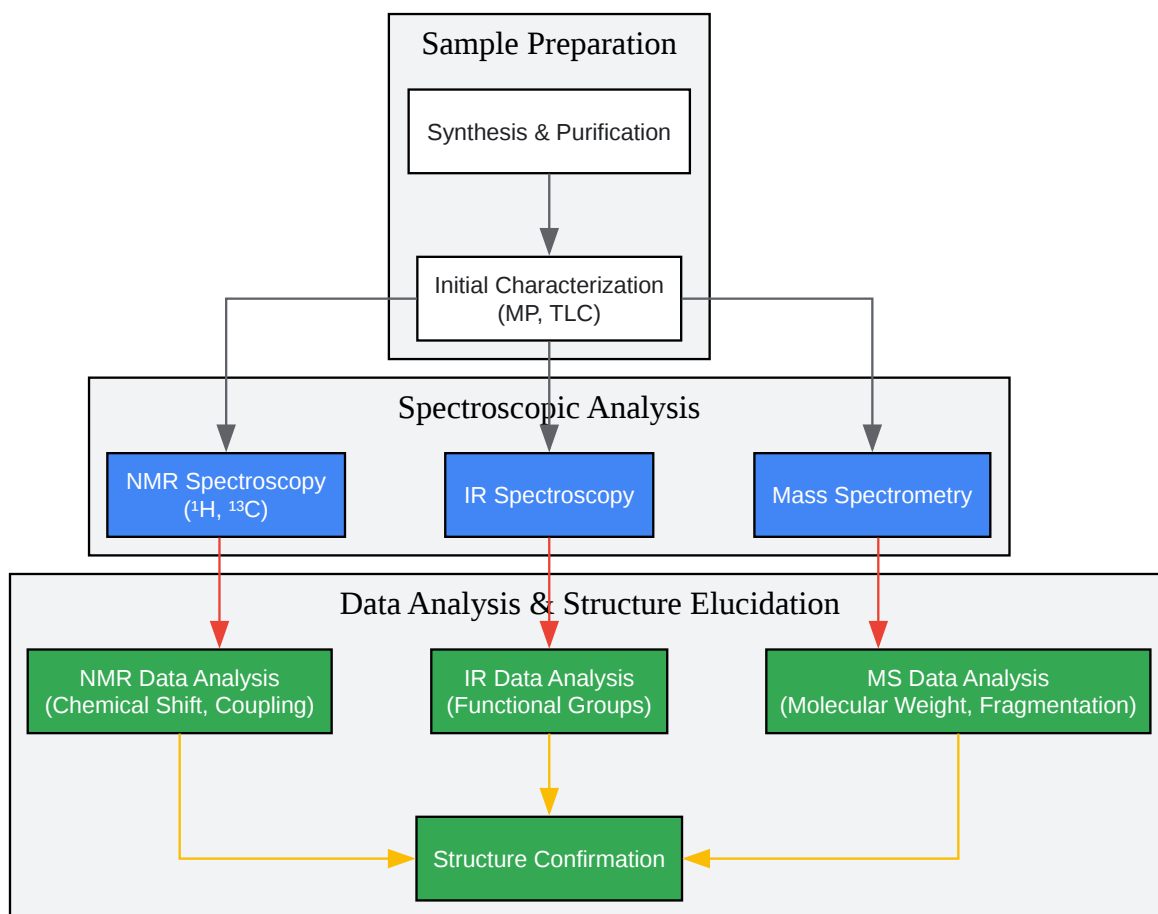
- **Sample Preparation (KBr Pellet):** Alternatively, mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the sample (ATR crystal or KBr pellet) in the sample compartment of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- **Background Subtraction:** A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof with water.
- **Ionization:** Introduce the sample solution into the mass spectrometer. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for polar molecules.
- **Mass Analysis:** The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The detector records the abundance of each ion at a specific m/z , generating the mass spectrum. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer can be used to determine the exact mass and elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like **2-Nitro-5-(propylthio)aniline**.



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References

- 1. rsc.org [rsc.org]
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